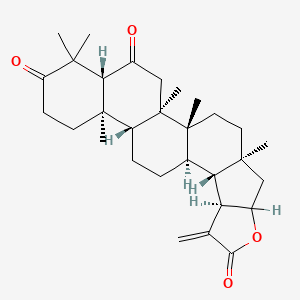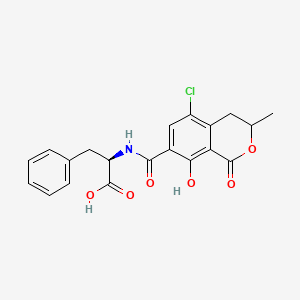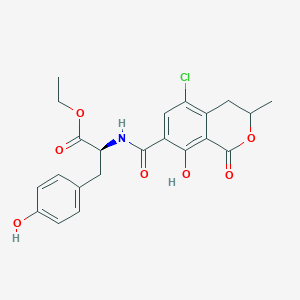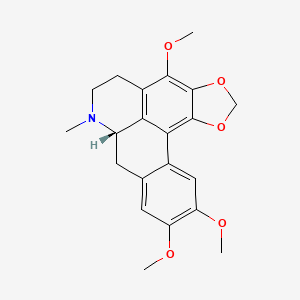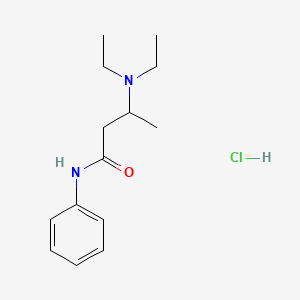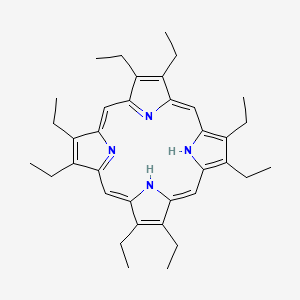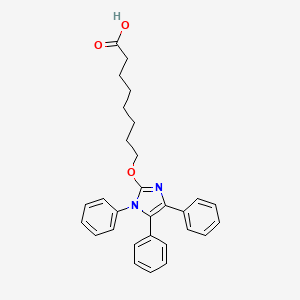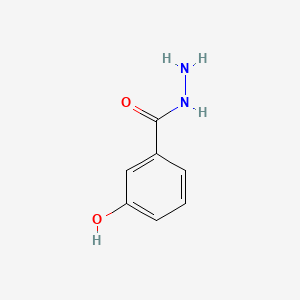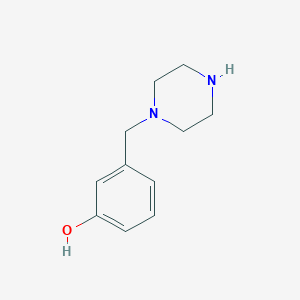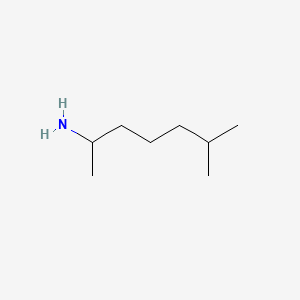
オクトドリン
概要
説明
科学的研究の応用
オクトドリンは、以下のを含むいくつかの科学研究における応用があります。
化学: さまざまな誘導体を生成するための有機合成における試薬として使用されます。
生物学: 神経伝達物質の取り込みと放出に対する影響が研究されています。
医学: 興奮剤や脂肪燃焼剤としての可能性のある用途について調査されています。
作用機序
オクトドリンは、中枢神経系におけるドーパミンとノルアドレナリンの取り込みを増加させることで作用します。 これにより、覚醒度、エネルギーレベル、全体的な認知機能が向上します。 この化合物はアドレナリン受容体に結合し、これらの神経伝達物質の放出を活性化し、再取り込みを阻害することで、持続的な刺激をもたらします .
Safety and Hazards
Octodrine is possibly unsafe when taken by mouth . It might have effects similar to dimethylamylamine (DMAA) which is another stimulant that might cause serious side effects, including heart attack and death . The safety of Octodrine for human use is unknown because no placebo-controlled trials have been conducted .
将来の方向性
Future studies should focus on the central effect of Octodrine and its correlation with patterns of cerebral dominance and the lateralization of brain function . Moreover, there is an inadequate body of data in relation to the geographic usage of Octodrine, particularly for contrasting the developing world .
生化学分析
Biochemical Properties
Octodrine plays a significant role in biochemical reactions by increasing the uptake of dopamine and noradrenaline . It interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the breakdown of neurotransmitters . The interaction between Octodrine and these biomolecules leads to an increase in the levels of dopamine and noradrenaline, resulting in enhanced alertness and energy .
Cellular Effects
Octodrine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Octodrine’s impact on cell signaling pathways includes the activation of adrenergic receptors, which leads to increased heart rate and blood pressure . Additionally, Octodrine can alter gene expression by upregulating genes involved in energy metabolism and downregulating those associated with fatigue .
Molecular Mechanism
The molecular mechanism of Octodrine involves its binding interactions with adrenergic receptors and monoamine transporters . By binding to these receptors, Octodrine stimulates the release of neurotransmitters such as dopamine and noradrenaline . This stimulation results in increased neuronal activity and enhanced cognitive function . Octodrine also inhibits the reuptake of these neurotransmitters, prolonging their effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octodrine change over time. Studies have shown that Octodrine remains stable under various conditions, but its potency may decrease with prolonged exposure to light and heat . Long-term effects of Octodrine on cellular function include potential desensitization of adrenergic receptors, leading to reduced responsiveness over time . Additionally, chronic use of Octodrine may result in tolerance and dependence .
Dosage Effects in Animal Models
The effects of Octodrine vary with different dosages in animal models. At low doses, Octodrine enhances alertness and physical performance . At high doses, it can cause adverse effects such as hypertension, hyperthermia, and increased risk of cardiovascular events . Threshold effects observed in studies indicate that there is a fine line between the beneficial and toxic effects of Octodrine .
Metabolic Pathways
Octodrine is involved in several metabolic pathways, including those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of dopamine and noradrenaline . Octodrine’s influence on these metabolic pathways can lead to altered levels of neurotransmitters and changes in metabolic flux .
Transport and Distribution
Within cells and tissues, Octodrine is transported and distributed through various mechanisms . It interacts with transporters such as the norepinephrine transporter and the dopamine transporter, facilitating its uptake into cells . Octodrine’s distribution within tissues is influenced by its lipophilic nature, allowing it to cross cell membranes and accumulate in lipid-rich areas .
Subcellular Localization
Octodrine’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and monoamine transporters . Post-translational modifications, such as phosphorylation, may influence Octodrine’s targeting to specific cellular compartments . These modifications can affect Octodrine’s efficacy and duration of action .
準備方法
合成経路と反応条件
オクトドリンはいくつかの方法で合成することができます。 一般的な方法の1つは、2-メチルヘキサン-2-アミンとホルムアルデヒド、シアン化水素を反応させ、加水分解して2-アミノ-6-メチルヘプタンを得る方法です . 反応条件は、一般的に目的の生成物を得るために、制御された温度とpHレベルで行われます。
工業生産方法
工業現場では、オクトドリンは反応条件を精密に制御できる大型の化学反応器を用いて製造されています。 このプロセスは、実験室での合成と基本的な手順は同じですが、化合物の量を大量に生産するためにスケールアップされています。 最終製品の純度と一貫性を確保するために、品質管理対策が実施されています .
化学反応の分析
反応の種類
オクトドリンは、以下のを含むいくつかの種類の化学反応を起こします。
酸化: オクトドリンは、使用する酸化剤に応じてさまざまな副生成物を生成するために酸化することができます。
還元: 還元反応は、オクトドリンを異なるアミン誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。 これらの反応は、一般的に酸性または塩基性条件下で行われます。
還元: 水素化リチウムアルミニウムなどの還元剤は、無水条件下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。 例えば、酸化はさまざまなケトンやアルデヒドを生成することができ、還元は異なるアミン誘導体を生成することができます .
類似化合物との比較
類似化合物
メチルヘキサンアミン: ドーパミンとノルアドレナリンの取り込みを増加させる別の興奮剤。
1,3-ジメチルブチルアミン: オクトドリンと構造と機能が似ています。
1,3-ジメチルアミルアミン: 興奮作用で知られており、同様の用途に使用されています.
オクトドリンの独自性
オクトドリンは、その独自の分子構造により、他の興奮剤とは異なる結合親和性と活性プロファイルを有するため、ユニークです。 運動前サプリメントや脂肪燃焼サプリメントとして再登場したことも、オクトドリンを同カテゴリーの他の化合物から際立たせています .
特性
IUPAC Name |
6-methylheptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIVIMYXGGFTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046535 | |
| Record name | 2-Amino-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543-82-8 | |
| Record name | (±)-1,5-Dimethylhexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octodrine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octodrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Heptanamine, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-6-methylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octodrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTODRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


